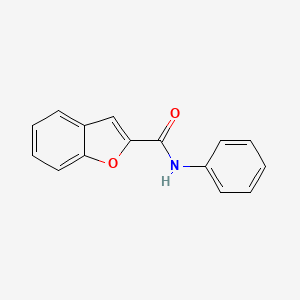

N-phenyl-1-benzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-phenyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C15H11NO2/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H,(H,16,17) |

InChI Key |

JJZXIMHWWAENGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Biological Activity Profiles and Molecular Investigations of N Phenyl 1 Benzofuran 2 Carboxamide

Modulation of Amyloid-Beta (Aβ42) Aggregation Pathways

The aggregation of the amyloid-beta (Aβ42) peptide is a central event in the pathogenesis of Alzheimer's disease. N-phenyl-1-benzofuran-2-carboxamide and its derivatives have been shown to modulate this process, exhibiting the ability to either promote or inhibit the formation of Aβ42 fibrils.

Aβ42 Aggregation Promotion and Acceleration Studies

Certain derivatives of this compound have been found to promote and even accelerate the aggregation of Aβ42. nih.gov One such derivative, N-phenylbenzofuran-2-carboxamide (referred to as 7a in a study), demonstrated a significant, concentration-dependent promotion of Aβ42 fibrillogenesis. nih.gov In vitro kinetic assays revealed that at concentrations of 1, 5, 10, and 25 μM, this compound increased Aβ42 fibril formation by 1.5 to 4.7-fold compared to the control. nih.govacs.orgresearchgate.net

Another derivative, a 4-methoxyphenyl (B3050149) substituted N-phenylbenzofuran-2-carboxamide (compound 4d), also exhibited a strong pro-aggregation effect. nih.gov At a concentration of 25 μM, this compound led to a 2.7-fold increase in Aβ42 aggregation. nih.govresearchgate.net Electron microscopy studies have visually confirmed the ability of these compounds to promote the formation of long, elongated fibril structures. nih.gov Interestingly, while promoting aggregation, these compounds have been observed to mitigate Aβ42-induced cytotoxicity in hippocampal neuronal cells. nih.govacs.orgresearchgate.net

Table 1: Promotion of Aβ42 Aggregation by this compound Derivatives

| Compound | Concentration (μM) | Fold Increase in Aβ42 Fibrillogenesis | Reference |

|---|---|---|---|

| N-phenylbenzofuran-2-carboxamide (7a) | 1, 5, 10, 25 | 1.5 to 4.7 | nih.govacs.orgresearchgate.net |

| 4-methoxyphenyl N-phenylbenzofuran-2-carboxamide (4d) | 25 | 2.7 | nih.govresearchgate.net |

Aβ42 Aggregation Inhibition Research

In contrast to the pro-aggregation effects of some derivatives, others based on the this compound scaffold have been identified as inhibitors of Aβ42 aggregation. Specifically, derivatives containing a methoxyphenol moiety have demonstrated the ability to inhibit the formation of Aβ42 fibrils in a concentration-dependent manner. nih.govresearchgate.net

Table 2: Inhibition of Aβ42 Aggregation by this compound Derivatives

| Compound | Feature | Maximum Inhibition | Reference |

|---|---|---|---|

| Methoxyphenol-containing derivative (4b) | Methoxyphenol moiety | 54% | researchgate.netnih.govresearchgate.net |

Molecular Mechanisms of Amyloid Fibrillogenesis Modulation

The ability of this compound derivatives to either promote or inhibit Aβ42 aggregation is attributed to the nature and position of substituents on the N-phenyl ring. nih.gov Computational modeling and molecular docking studies suggest that these small molecules can interact with Aβ42 oligomers and pentamers, thereby modulating their self-assembly pathways. nih.govacs.orgresearchgate.netresearchgate.net

The orientation of the bicyclic benzofuran (B130515) ring plays a crucial role in determining whether the compound will inhibit or accelerate aggregation. researchgate.netresearchgate.net In the case of aggregation promoters, it is suggested that they expose the hydrophobic surface of the Aβ42 peptide, which encourages self-assembly and rapid fibrillogenesis. nih.govacs.org This modulation of the Aβ42 aggregation pathway presents a potential therapeutic strategy for Alzheimer's disease by promoting the formation of less toxic, aggregated forms of the peptide. nih.govacs.org

Anticancer Research Applications

Beyond neurodegenerative diseases, derivatives of this compound have shown significant promise in the field of oncology. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the potent cytotoxic activities of this compound derivatives against a range of human cancer cell lines. nih.gov These include renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells. nih.gov The antiproliferative activity is often observed at low micromolar concentrations. nih.gov

Structure-activity relationship studies have revealed that the presence of certain functional groups on the N-phenyl ring can enhance the anticancer effects. For example, the addition of a hydroxyl group at the 4'-position of the N-phenyl ring (compound 3m) has been identified as a key feature for outstanding anticancer activity. nih.gov Another derivative, 5-chlorobenzofuran-2-carboxamide (B3262294) with an N-phenethyl carboxamide, also showed significant antiproliferative activity against a human mammary gland epithelial cell line. mdpi.com

Table 3: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Potent cytotoxic activities at low micromolar concentrations | nih.gov |

| 5-chlorobenzofuran-2-carboxamide with N-phenethyl carboxamide | Human mammary gland epithelial cell line (MCF-10A) | Significant antiproliferative activity | mdpi.com |

| Benzofuran-2-carboxamide (B1298429) derivative 50g | HCT-116, HeLa, HepG2, A549 | High anti-proliferation potency with IC50 values of 0.87, 0.73, 5.74, and 0.57 μM, respectively | nih.gov |

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

One of the mechanisms through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest, often at the G0/G1 phase. nih.gov This prevents cancer cells from progressing through the cell cycle and proliferating. For instance, studies on other benzofuran derivatives have shown their ability to arrest the cell cycle at the G1 phase in breast cancer cells (MCF-7). researchgate.net While specific studies focusing solely on this compound and G0/G1 arrest are part of a broader investigation into benzofuran compounds, the principle of inducing cell cycle arrest is a recognized anticancer mechanism for this class of compounds. This arrest is often a precursor to apoptosis, or programmed cell death, in cancer cells. nih.gov

Elucidation of Apoptosis Induction Pathways (e.g., Caspase-3 activation, Bcl-2/Bax ratio reduction)

The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. Derivatives of benzofuran-2-carboxamide have been shown to trigger this process through specific molecular pathways. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. acs.orgnih.gov This pathway is initiated by internal cellular signals, leading to changes in the mitochondrial membrane. nih.gov

A key event in this process is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. Research on novel benzofuran derivatives demonstrates that these compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a critical determinant of a cell's susceptibility to apoptosis. nih.govresearchgate.net

The altered ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. acs.orgnih.gov In the cytosol, cytochrome c associates with other proteins to form a complex known as the apoptosome, which activates an initiator caspase, caspase-9. acs.org Activated caspase-9 then triggers a cascade by activating downstream effector caspases, most notably caspase-3. acs.orgsigmaaldrich.com The activation of caspase-3 is a pivotal, often irreversible step, leading to the cleavage of essential cellular proteins and culminating in the systematic dismantling of the cell. nih.gov Studies on N-substituted benzamides confirm that they can induce a G2/M cell cycle block prior to the onset of apoptosis, which occurs via this mitochondrial- and caspase-dependent pathway. acs.org

Table 1: Regulation of Apoptotic Proteins by a Benzofuran Derivative (BL-038)

| Protein | Function | Effect of Benzofuran Derivative | Source |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression | nih.gov |

| Bax | Pro-apoptotic | Increased expression | nih.gov |

| Caspase-9 | Initiator Caspase | Activated | acs.orgsigmaaldrich.com |

| Caspase-3 | Effector Caspase | Activated | acs.orgsigmaaldrich.com |

Investigations of Specific Enzyme Inhibition Relevant to Oncogenesis (e.g., Polo-like Kinase 4 (PLK4))

The inhibition of specific enzymes that are overactive in cancer cells is a cornerstone of modern oncology. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for proper cell division. nih.govmerckmillipore.com Overexpression of PLK4 is observed in various cancers and is linked to genomic instability. nih.gov

Inhibition of PLK4 has emerged as a promising therapeutic strategy. For instance, the selective PLK4 inhibitor CFI-400945 has been shown to cause defects in mitosis, leading to the formation of polyploid cells and subsequent apoptotic death in lung and rhabdoid tumor cells. merckmillipore.com This demonstrates that targeting PLK4 can impair the proliferation and survival of cancer cells.

While the benzofuran scaffold is known to be a component of various kinase inhibitors, specific research directly investigating the inhibitory activity of this compound against Polo-like Kinase 4 (PLK4) is not prominently featured in the reviewed literature. However, the established role of PLK4 inhibitors in cancer therapy highlights the importance of identifying novel compounds that can target such critical oncogenic enzymes.

Antimicrobial Efficacy and Underlying Mechanisms

The benzofuran core structure is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound belong to this class of compounds, which have demonstrated notable efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity Studies

Benzofuran derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuran ring system are crucial for the potency and specificity of their action. For example, certain derivatives with a hydroxyl group at the C-6 position have shown excellent antibacterial activity against strains like Staphylococcus aureus (including MRSA), Bacillus subtilis, and Escherichia coli. The introduction of different groups at the C-2 position, such as phenyl or methylfuran, has also yielded compounds with potent activity, sometimes comparable to standard antibiotics.

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Bacteria | Compound Type | MIC₈₀ (μg/mL) | Source |

|---|---|---|---|

| S. aureus | C-6 Hydroxyl Benzofuran | 0.78 - 3.12 | |

| MRSA | C-6 Hydroxyl Benzofuran | 0.78 - 3.12 | |

| B. subtilis | C-6 Hydroxyl Benzofuran | 0.78 - 3.12 | |

| P. aeruginosa | C-6 Hydroxyl Benzofuran | 0.78 - 3.12 | |

| E. coli | 1-(thiazol-2-yl)pyrazoline | Good Activity (20mm zone) |

Antifungal Activity Investigations

The antifungal potential of the benzofuran and carboxamide scaffolds is also well-documented. Benzofuran-5-ol derivatives, for instance, have been identified as promising leads for developing new antifungal agents, showing potent activity against various fungal species. Similarly, carboxamide derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, exhibiting significant efficacy against pathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea. Studies on 2-chloro-N-phenylacetamide, a structurally related amide, demonstrated fungicidal activity against Aspergillus flavus, with a likely mechanism involving binding to ergosterol (B1671047) in the fungal plasma membrane. This suggests that this compound and its analogues may act on multiple fungal targets.

Table 3: Antifungal Activity of Selected Benzofuran and Carboxamide Derivatives

| Fungus | Compound Type | Activity (EC₅₀/MIC) | Source |

|---|---|---|---|

| Candida albicans | Benzofuran-based amidrazone | Remarkable Activity | |

| Aspergillus niger | Benzofuran-based amidrazone | Weak Activity | |

| Sclerotinia sclerotiorum | Carboxamide SDHI | 1.08 μg/mL | |

| Botrytis cinerea | Carboxamide SDHI | 8.75 μg/mL | |

| Aspergillus flavus | 2-chloro-N-phenylacetamide | 16 - 256 μg/mL |

Anti-inflammatory Properties

Chronic inflammation is linked to a multitude of diseases, and the modulation of inflammatory pathways is a key therapeutic goal. Benzofuran derivatives, including those with a carboxamide linkage, have been investigated for their anti-inflammatory properties. nih.gov

Mechanisms of Inflammation Pathway Modulation (e.g., NF-κB transcriptional activity inhibition)

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

In its resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. nih.gov

Research has shown that this compound derivatives can effectively suppress this pathway. nih.gov They have been found to inhibit the LPS-induced transcriptional activity of NF-κB. nih.gov More detailed mechanistic studies on related benzofuran hybrids reveal that these molecules can significantly inhibit the phosphorylation of key upstream signaling proteins, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB itself. By preventing the degradation of IκBα and the nuclear translocation of p65, these compounds effectively shut down the inflammatory cascade, leading to a reduction in the production of inflammatory mediators.

Neuroprotective and Antioxidant Activities

Research has highlighted the potential of the this compound scaffold in protecting neural cells from damage and combating oxidative stress. Studies on a series of its derivatives, particularly 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, have provided significant insights into these properties. nih.govresearchgate.net

Anti-excitotoxic Effects in Neuronal Cultures

Excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like N-methyl-D-aspartate (NMDA), is a key factor in neurodegenerative diseases. In laboratory studies using primary cultured rat cortical cells, certain derivatives of this compound have demonstrated considerable protection against NMDA-induced excitotoxic neuronal damage. nih.govresearchgate.net

When neurons were treated with NMDA, their viability was significantly reduced. However, the presence of specific benzofuran-2-carboxamide derivatives mitigated this damage. nih.gov Among eighteen synthesized derivatives, nine showed significant protective effects. nih.govresearchgate.net Notably, a derivative with a methyl group (-CH3) substitution at the R2 position of the phenyl ring (compound 1f) exhibited the most potent neuroprotective action, with an efficacy comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net Another derivative, with a hydroxyl (-OH) group at the R3 position (compound 1j), also displayed marked anti-excitotoxic effects. nih.govresearchgate.net These findings suggest that the specific substitutions on the phenyl ring are crucial for the compound's neuroprotective capabilities against excitotoxic insults. nih.gov

Table 1: Neuroprotective Effects of Selected Benzofuran-2-Carboxamide Derivatives against NMDA-Induced Excitotoxicity

| Compound | Substitution | Concentration (µM) | Neuroprotective Effect |

|---|---|---|---|

| 1f | -CH3 at R2 | 30 | Potent, comparable to memantine. nih.govresearchgate.net |

| 1j | -OH at R3 | 100 & 300 | Marked anti-excitotoxic effects. nih.govresearchgate.net |

| Memantine | Reference Drug | 30 | Potent NMDA antagonist. nih.govresearchgate.net |

Reactive Oxygen Species (ROS) Scavenging Activity

Reactive oxygen species (ROS) are highly reactive chemicals formed from oxygen. An excess of ROS can lead to significant damage to cell structures, a condition known as oxidative stress. The antioxidant properties of benzofuran compounds have been documented, and derivatives of this compound have been specifically investigated for their ability to neutralize ROS. nih.gov

In studies, treatment of neuronal cultures with NMDA was shown to increase ROS production to nearly 170% of control levels. nih.gov Co-treatment with selected benzofuran-2-carboxamide derivatives led to a significant reduction in this NMDA-induced ROS generation. nih.gov The derivative known as compound 1j, which has a hydroxyl substitution, was the most potent inhibitor of ROS generation among the tested compounds. nih.gov This compound also demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, a common method for assessing antioxidant activity in a cell-free system. nih.govresearchgate.net

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is a hallmark of oxidative stress. nih.gov The ability of antioxidants to inhibit this process is a key measure of their protective potential. nih.gov

Research has shown that derivatives of this compound can inhibit lipid peroxidation. nih.gov Specifically, compound 1j, the same derivative that showed strong ROS scavenging activity, was also found to appreciably inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net This dual action of scavenging ROS and preventing lipid peroxidation underscores the potential of this molecular structure as a lead for developing potent antioxidant agents. nih.gov

Other Investigated Biological Targets and Activities

Beyond neuroprotection, the benzofuran-2-carboxamide scaffold has been explored for its interaction with other significant biological targets.

Sigma Receptor Ligand Research

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are proteins found throughout the body and are implicated in various cellular functions and diseases, making them attractive targets for drug development. nih.govnih.gov While the broader benzofuran chemical family has been investigated in various therapeutic contexts, specific research directly identifying this compound as a potent or selective sigma receptor ligand is not prominent in the available scientific literature. The development of ligands for these receptors often focuses on specific structural features to achieve high affinity and selectivity. nih.gov

Chloride Channel Inhibition (e.g., ClC-Kb channels)

Chloride (Cl⁻) channels are essential for various physiological processes, including the regulation of cell volume and electrical excitability. nih.gov The CLC family of channels, particularly the kidney-specific ClC-Ka and ClC-Kb channels, are important for salt reabsorption. nih.govnih.gov

The phenyl-benzofuran scaffold has been identified as a key structure for inhibiting these channels. nih.gov Phenyl-benzofuran carboxylic acid derivatives have been described as among the most potent inhibitors of ClC-Ka. nih.gov Non-coplanar derivatives, such as MT-189 and RT-93, effectively block ClC-K channel activity with IC₅₀ values in the low micromolar range. nih.govpnas.org Further optimization led to the development of SRA-36, another benzofuran derivative, which is a potent blocker of both ClC-Ka and ClC-Kb channels. nih.gov This line of research indicates that the this compound core structure is a promising foundation for the design of modulators of CLC chloride channels. nih.govpnas.org

Table 2: Inhibition of ClC-K Channels by Phenyl-Benzofuran Derivatives

| Compound | Target Channel | IC₅₀ (µM) | Selectivity Note |

|---|---|---|---|

| MT-189 | ClC-Ka | 7.0 ± 1.0 pnas.org | Shows about threefold selectivity for ClC-Ka over ClC-Kb. pnas.org |

| RT-93 | ClC-Ka / ClC-Kb | 7.0 ± 0.9 (ClC-Ka), 6.0 ± 0.9 (ClC-Kb) pnas.org | Equipotent against ClC-Ka and ClC-Kb. pnas.org |

| SRA-36 | ClC-Ka / ClC-Kb | Potent Blocker nih.gov | Inhibits both ClC-Ka and ClC-Kb. nih.gov |

Phosphodiesterase Inhibition (e.g., PDE4B)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov The PDE4 family, and specifically the PDE4B isoform, has emerged as a critical target for therapeutic intervention in a range of conditions, including inflammatory diseases and certain cancers. nih.govresearchgate.net Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses. nih.gov

Although direct inhibitory data for this compound on PDE4B was not found, various derivatives incorporating the benzofuran moiety have been investigated as PDE4B inhibitors. For instance, novel nimesulide-based triazole derivatives have been synthesized and evaluated for their potential to inhibit PDE4B. nih.gov Similarly, isocoumarin (B1212949) derivatives featuring a meta-substituted phenyl with aminocarboxamide groups have shown moderate inhibitory activity against PDE4B. mdpi.com

One of the key challenges in developing PDE4 inhibitors has been mitigating side effects, often associated with the inhibition of the PDE4D isoform. nih.gov This has driven research towards developing inhibitors selective for the PDE4B isoform, which is predominantly found in inflammatory and immune cells. nih.gov

Table 1: Examples of Benzofuran-Related Structures as PDE4B Inhibitors

| Compound Class | Specific Derivative Example | Reported Activity |

|---|---|---|

| Nimesulide-based triazole derivatives | 49a–d (structures not fully specified) | Tested as PDE4B inhibitors nih.gov |

| Isocoumarin derivatives | Compound 32 | IC₅₀ = 0.43 μM mdpi.com |

| Isocoumarin derivatives | Compound 33 | IC₅₀ = 0.54 μM mdpi.com |

This table is illustrative and based on findings for related structural classes, as direct data for this compound was not available.

Enzyme Inhibition Studies (general)

The benzofuran-2-carboxamide scaffold has proven to be a valuable template for the design of inhibitors for a variety of enzymes beyond phosphodiesterases. Research has demonstrated the potential of its derivatives to target enzymes implicated in bacterial virulence and cancer.

One notable area of investigation is the inhibition of Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria. SrtA plays a crucial role in anchoring surface proteins involved in virulence, making it an attractive target for anti-infective agents. A series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and showed potent inhibitory activity against SrtA from Staphylococcus aureus. researchgate.net The most potent compound in this series, Ia-22, exhibited an IC₅₀ value of 30.8 μM. researchgate.net Structure-activity relationship (SAR) studies revealed that the amide group at the 3-position was critical for activity. researchgate.net

In another line of research, benzofuran-based sulfonamides have been developed as selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. researchgate.net These enzymes are involved in pH regulation in tumor cells, and their inhibition is a validated strategy in anticancer drug design. The synthesized compounds displayed potent inhibition of hCA IX and hCA XII with Kᵢ values in the nanomolar range. researchgate.net

Furthermore, derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have been evaluated for their neuroprotective and antioxidant activities, which may be linked to the inhibition of enzymes involved in oxidative stress. nih.gov

Table 2: General Enzyme Inhibition by Benzofuran-2-Carboxamide Derivatives

| Compound Series | Target Enzyme | Key Finding |

|---|---|---|

| 2-phenyl-benzofuran-3-carboxamide derivatives | Sortase A (S. aureus) | Compound Ia-22 showed an IC₅₀ of 30.8 μM. researchgate.net |

| Benzofuran-based sulphonamides | Carbonic Anhydrase IX & XII | Kᵢ values in the range of 10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII. researchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Enzymes related to oxidative stress | Exhibited neuroprotective and antioxidant activities. nih.gov |

Structure Activity Relationship Sar Studies and Design Principles of N Phenyl 1 Benzofuran 2 Carboxamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of N-phenyl-1-benzofuran-2-carboxamide derivatives can be finely tuned by strategic placement of different functional groups. These substitutions influence the molecule's electronic properties, hydrophobicity, and steric profile, which in turn dictates its interaction with biological targets.

Substitutions on the N-phenyl ring play a critical role in modulating the biological activity of benzofuran-2-carboxamide (B1298429) derivatives. The type and position of these substituents can dramatically alter the compound's efficacy and even its mechanism of action.

For instance, in a series of derivatives designed as modulators of Amyloid Beta (Aβ42) aggregation, the substitution pattern on the N-phenyl ring was determinant. nih.govnih.gov The presence of a methoxyphenol moiety was found to be a key requirement for inhibiting Aβ42 aggregation. nih.gov Specifically, compounds with a 3-hydroxy-4-methoxyphenyl or a 4-hydroxy-3-methoxyphenyl group on the N-phenyl ring demonstrated concentration-dependent inhibition of Aβ42 aggregation, with inhibition rates reaching up to 54%. nih.govnih.gov

In contrast, replacing the methoxyphenol group with a 3,4-dimethoxyphenyl substituent was detrimental to this inhibitory activity. nih.gov Furthermore, the incorporation of a 4-methoxyphenyl (B3050149) substituent not only failed to inhibit aggregation but actively promoted it, with one derivative increasing Aβ42 fibrillogenesis by 2.7-fold. nih.govnih.gov These findings underscore the sensitive dependence of biological activity on the precise substitution of the N-phenyl ring.

In the context of anticancer activity, halogen substitution on the N-phenyl ring is considered advantageous. The hydrophobic and electronic nature of halogens can enhance the cytotoxic properties of the benzofuran (B130515) scaffold. nih.gov Studies have indicated that the placement of a halogen atom at the para position of the N-phenyl ring is particularly effective for maximizing cytotoxic activity. nih.gov

| Compound ID | N-phenyl Ring Substituent | Biological Effect on Aβ42 Aggregation | Max Inhibition / Promotion | Reference |

| 4a | 3-hydroxy-4-methoxyphenyl | Inhibition | ~41% | nih.govresearchgate.net |

| 4b | 4-hydroxy-3-methoxyphenyl | Inhibition | 54% | nih.govnih.gov |

| 4c | 3,4-dimethoxyphenyl | No modulation | N/A | nih.govresearchgate.net |

| 4d | 4-methoxyphenyl | Promotion | 2.7-fold increase | nih.govnih.gov |

Modifications to the benzofuran ring system itself are a cornerstone of SAR studies for this class of compounds. The introduction of substituents at various positions can significantly impact biological potency.

The C3 position of the benzofuran ring has been identified as a key site for modification. In studies on antiproliferative agents, the introduction of a methyl group at the C3 position led to a significant increase in activity against cancer cell lines when compared to the unsubstituted analogue. mdpi.com The C2 position is also crucial, as it is the point of attachment for the carboxamide linkage. The introduction of a 3,4,5-trimethoxybenzoyl group at the C2 position has been noted as an important factor for determining antiproliferative activity. mdpi.com

Furthermore, research into osteoblast differentiation-promoting agents identified the 3,5-disubstituted benzofuran as a particularly useful scaffold, indicating that simultaneous substitution at both the C3 and C5 positions can yield compounds with potent and desirable biological effects. jst.go.jp

Specific functional groups have been repeatedly shown to impart significant effects on the biological activity of the this compound scaffold.

Halogenation : The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been consistently linked to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov The position of the halogen is a critical determinant of its effect; for example, a bromine atom attached to a methyl group at the C3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Hydroxyl Groups : The presence and position of hydroxyl groups are critical, particularly for activity related to Aβ42 aggregation modulation. A methoxyphenol moiety on the N-phenyl ring, which contains a hydroxyl group, was essential for inhibitory activity. nih.govnih.gov In other contexts, a hydroxyl group at the C7 position of the benzofuran ring can act as a hydrogen bond donor, contributing to pharmacophore interactions and enhancing antimitotic activity. nih.gov

Amino Groups : The introduction of an amino group at the C5 position of the benzofuran ring is closely related to the antibacterial activity of these compounds. nih.gov In one study, a 3-amino-N-phenyl-1-benzofuran-2-carboxamide derivative was synthesized, highlighting the interest in exploring the impact of amino substituents. sigmaaldrich.com

Methyl Groups : The introduction of a methyl group at the C3 position of the benzofuran ring has been shown to significantly enhance antiproliferative activity against various cancer cell lines. mdpi.com

Identification of Key Pharmacophores within the Benzofuran Carboxamide Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For the this compound scaffold, several key pharmacophoric elements have been identified.

The benzofuran ring system itself is a central pharmacophore, recognized for its presence in numerous biologically active natural and synthetic compounds. nih.govnih.gov The amide linkage at the C2 position is another critical feature. For example, in a series of antimalarial compounds based on a tetrahydro-β-carboline core, the presence of a benzofuran-2-yl amide was found to be essential for potent activity. nih.gov

Conformational Effects and Steric Hindrance on Biological Interaction

The three-dimensional conformation of a molecule is paramount for its ability to bind to a target receptor or enzyme. Conformational effects and steric hindrance play a significant role in the SAR of this compound derivatives.

Steric hindrance, the effect of the size of substituent groups on reactivity, is also a key consideration. The presence of a bulky phenyl group near a reactive center can increase steric hindrance, which can either be detrimental or beneficial depending on the target interaction. nih.gov In a series of antimalarial compounds, the activity was found to be sensitive to the identity of a 4'-substituent on a phenyl ring, suggesting a steric role in binding, as the effect was independent of the substituent's electronic properties. nih.gov Similarly, in studies on 2,3-dihydrobenzofuran (B1216630) derivatives, the stereochemistry of a methyl group at the C2 position significantly influenced potency, indicating that the spatial arrangement of even small groups is critical for pharmacological activity. nih.gov

Comparative SAR with Analogous Heterocyclic Scaffolds

To better understand the unique contributions of the benzofuran core, it is useful to compare its SAR with that of analogous heterocyclic scaffolds.

2,3-dihydrobenzofuran-2-carboxamides : This scaffold, also known as a coumaran, features a saturated furan (B31954) ring fused to the benzene (B151609) ring, making it more flexible than the aromatic benzofuran system. In the development of PARP-1 inhibitors, 2,3-dihydrobenzofuran-7-carboxamide (B140375) was used as a lead scaffold. acs.orgnih.gov A key difference in the SAR of this scaffold is the accessibility of the C2 position for extensive modification due to its electrophilic nature. nih.gov The introduction of substituted benzylidene groups at C2 was found to be a highly effective strategy, leading to a 30-fold improvement in potency. nih.gov Furthermore, stereochemistry at the C2 position is a critical factor in the SAR of dihydrobenzofuran derivatives, with different enantiomers often displaying significantly different potencies. nih.govacs.org This contrasts with the planar benzofuran ring and highlights how the saturation of the heterocyclic ring opens up new avenues for structural modification and introduces chiral centers that can profoundly influence biological interactions.

| Scaffold | Key SAR Features | Reference |

| This compound | Planar aromatic core. Activity highly dependent on N-phenyl and benzofuran ring substituents. | nih.govnih.gov |

| N-phenyl-benzo[b]thiophene-2-carboxamide | Isosteric replacement of oxygen with sulfur. Shows very similar SAR to benzofuran for Aβ42 modulation. | nih.govnih.gov |

| 2,3-dihydrobenzofuran-2-carboxamide | Saturated, flexible heterocyclic ring. Allows for extensive modification at C2 and introduces critical stereocenters. | nih.govacs.orgnih.gov |

Computational Chemistry and Molecular Modeling Approaches in N Phenyl 1 Benzofuran 2 Carboxamide Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-phenyl-1-benzofuran-2-carboxamide research, docking studies have been instrumental in identifying its potential binding sites on target proteins and estimating the strength of these interactions.

Research has shown that derivatives of this compound can effectively interact with the Aβ42 peptide. researchgate.net Molecular docking studies suggest that the orientation of the bicyclic benzofuran (B130515) ring plays a crucial role in determining whether the compound inhibits or accelerates Aβ42 aggregation. nih.govresearchgate.net These computational models indicate that these compounds can bind to the N-terminal region of Aβ42 fibrils, specifically interacting with residues such as His13, Lys16, Val18, and Ala21. nih.gov The planar nature of the benzofuran ring allows it to either intercalate into this region or engage in face-to-face interactions, which appears to dictate its modulatory effect on aggregation. nih.gov

In a different context, molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives against Staphylococcus aureus Sortase A (SrtA) revealed a binding pattern similar to the native substrate, LPXTG. nih.gov The most potent inhibitor from this series demonstrated key hydrogen bond interactions with the enzyme's functional site residues Cys184, Trp194, and Arg197. nih.gov

The following table summarizes the key interactions and findings from molecular docking studies involving this compound and its analogs.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Outcome |

| N-phenylbenzofuran-2-carboxamide derivatives | Aβ42 fibrils | His13, Lys16, Val18, Ala21 | Modulation of aggregation (inhibition or promotion) |

| 2-phenyl-benzofuran-3-carboxamide derivatives | Staphylococcus aureus Sortase A | Cys184, Trp194, Arg197 | Inhibition of enzyme activity |

Simulation of Protein-Ligand Interactions and Binding Modes

While molecular docking provides a static snapshot of the binding pose, simulation of protein-ligand interactions offers a dynamic view of the complex. These simulations, often employing molecular dynamics (MD), can elucidate the stability of the binding and the specific interactions that are maintained over time.

Computational modeling studies have suggested that this compound can interact with Aβ42 oligomers and pentamers, indicating its potential to modulate the self-assembly pathways of the peptide. researchgate.netacs.orgnih.gov These simulations help in understanding how the compound influences the conformational changes of Aβ42 during the aggregation process. For instance, modeling studies have shown that substitutions on the phenyl ring are critical in modulating the conformation of these compounds when they interact with Aβ42. nih.gov

In the case of 2-phenyl-benzofuran-3-carboxamide derivatives and Sortase A, molecular docking showed that a potent inhibitor shared a similar binding pattern with the enzyme's natural substrate, including an L-shape pattern kinking and hydrogen bond interactions with key residues in the binding pocket. nih.gov

Prediction and Elucidation of Self-Assembly Pathways (e.g., Aβ42 modulation)

A significant application of computational modeling in the study of this compound is in understanding its influence on the self-assembly of Aβ42. This process is central to the formation of amyloid plaques in Alzheimer's disease.

Computational studies have been pivotal in explaining the dual role of this compound derivatives as either inhibitors or promoters of Aβ42 fibrillogenesis. nih.gov Research has demonstrated that the presence of a methoxyphenol moiety can lead to a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net Conversely, the incorporation of a 4-methoxyphenyl (B3050149) substituent has been shown to accelerate Aβ42 aggregation, with one derivative exhibiting a 2.7-fold increase in fibrillogenesis. nih.govresearchgate.net

Furthermore, computational modeling supports the experimental finding that this compound can alter the misfolding and aggregation pathways of Aβ42 by promoting the formation of what are believed to be non-toxic aggregates. researchgate.netacs.orgnih.gov An 8-anilino-1-naphthalenesulfonic acid (ANS) dye binding assay, complemented by computational insights, suggests that the compound exposes the hydrophobic surface of Aβ42 to the solvent, which in turn promotes self-assembly and rapid fibril formation. researchgate.netacs.orgnih.gov This accelerated formation of larger, elongated fibril structures may prevent the accumulation of more toxic, smaller oligomeric species. acs.orgnih.gov

The table below details the observed effects of specific this compound derivatives on Aβ42 aggregation kinetics.

| Compound Derivative | Substituent | Effect on Aβ42 Aggregation | Fold Change in Fibrillogenesis |

| Derivative with methoxyphenol | Methoxyphenol | Inhibition | - |

| Compound 4d | 4-methoxyphenyl | Promotion | 2.7-fold increase |

| Compound 7a | Unsubstituted phenyl | Promotion | 1.5 to 4.7-fold increase |

Advanced Computational Methodologies for Molecular Design and Optimization

The insights gained from molecular docking and simulation studies are being leveraged for the rational design and optimization of novel this compound-based compounds. By understanding the structure-activity relationships (SARs), researchers can computationally screen and design new derivatives with enhanced potency and desired modulatory effects.

For example, the observation that the orientation of the bicyclic aromatic rings is a key determinant of activity allows for the targeted design of new compounds that can either inhibit or promote Aβ42 aggregation with greater efficacy. nih.govresearchgate.net The knowledge that a methoxyphenol group confers inhibitory properties, while a 4-methoxyphenyl group promotes aggregation, provides a clear strategy for chemical modification. nih.gov

Advanced computational approaches also aid in optimizing the pharmacokinetic properties of these compounds. While not the primary focus of the cited studies on Aβ42 modulation, computational tools are widely used in medicinal chemistry to predict properties like absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of viable therapeutic agents. The design of novel benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer treatment exemplifies the use of computational studies in lead optimization. nih.gov

The ongoing development in computational methodologies will undoubtedly continue to play a critical role in refining the molecular architecture of this compound derivatives to create potent and specific modulators of biological processes.

Future Research Directions and Translational Perspectives for N Phenyl 1 Benzofuran 2 Carboxamide

Development of Novel Chemical and Pharmacological Tools for Biological Research

The unique structure of N-phenyl-1-benzofuran-2-carboxamide and its derivatives makes them highly suitable for development as specialized tools to investigate complex biological processes. Their ability to interact with specific biological targets allows researchers to probe the mechanisms of disease.

One of the most significant applications for this class of compounds is in the study of neurodegenerative diseases. ontosight.ai this compound itself has been identified as an agonist of amyloid-beta 42 (Aβ42), a peptide centrally involved in the pathology of Alzheimer's disease. ontosight.ai Derivatives have been designed as modulators of Aβ42 aggregation. researchgate.net Depending on their specific chemical structure, these compounds can either inhibit the formation of amyloid fibrils or, in some cases, accelerate them. researchgate.netresearchgate.net This dual capability makes them invaluable as pharmacological tools to study the intricate mechanisms of Aβ42 aggregation and its role in disease progression. researchgate.netresearchgate.net

Furthermore, novel N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized and identified as selective ligands for sigma receptors. nih.govnih.gov These ligands exhibit high affinity, particularly for the sigma-1 receptor, making them useful probes for exploring the function of these receptors in the central nervous system and their potential as therapeutic targets. nih.govnih.gov The development of such selective ligands is crucial for understanding the roles of specific receptor subtypes in health and disease. nih.gov

Exploration of New Therapeutic Areas and Undiscovered Biological Activities

While initial research has focused on neurodegenerative disorders, the benzofuran-2-carboxamide (B1298429) scaffold holds potential for a much broader range of therapeutic applications. The inherent biological activity of the benzofuran (B130515) nucleus, known for its presence in compounds with antimicrobial, antitumor, and antiviral properties, provides a strong basis for further exploration. nih.gov

Recent studies have synthesized and evaluated novel series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for neuroprotective and antioxidant activities. nih.govresearchgate.net Several of these compounds demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cells, a key process in various neurodegenerative conditions. nih.govresearchgate.net For instance, a derivative with a methyl (-CH3) substitution at the R2 position showed neuroprotective effects comparable to the established NMDA antagonist memantine. researchgate.net Another derivative, with a hydroxyl (-OH) group at the R3 position, exhibited both anti-excitotoxic effects and the ability to scavenge free radicals, indicating antioxidant activity. nih.govresearchgate.net

Beyond the central nervous system, researchers are exploring the potential of related structures as anti-virulence agents. A series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and identified as potential inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for the bacterium's ability to cause infection. researchgate.net This suggests a promising therapeutic avenue for combating bacterial infections by disarming the pathogen rather than killing it, which could help to reduce the development of antibiotic resistance. researchgate.net

Design and Synthesis of Advanced Compound Libraries for High-Throughput Screening

To accelerate the discovery of new lead compounds, researchers are focused on developing efficient methods for creating large, structurally diverse libraries of this compound derivatives. These libraries are essential for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of chemicals to identify those with a desired biological activity. apexbt.comselleckchem.com

A key innovation in this area is the development of modular synthetic routes that allow for easy modification of the core benzofuran-2-carboxamide structure. mdpi.comnih.gov One such strategy combines 8-aminoquinoline (B160924) directed C–H functionalization with transamidation chemistry. mdpi.comnih.gov This highly efficient, palladium-catalyzed process enables the installation of a wide variety of aryl and heteroaryl groups at the C3 position of the benzofuran scaffold. mdpi.comchemrxiv.org The subsequent transamidation step allows the 8-aminoquinoline directing group to be replaced with various other amine groups, further increasing the structural diversity of the final products. chemrxiv.org This modular approach is considered highly attractive for generating diverse collections of benzofuran derivatives for small molecule screening campaigns. mdpi.comnih.gov

Another approach involves statistical molecular design to create lead-like libraries based on 2-arylbenzofuran-3-carboxamides and related scaffolds. acs.org By using readily available building blocks like salicylaldehydes, aryl boronic acids, and various amines, diverse libraries can be systematically generated. acs.org These methods provide an efficient pathway to produce structurally complex benzofuran-2-carboxamides from simple precursors in just a few synthetic steps. mdpi.com

Integrated In Silico and Experimental Approaches for Rational Drug Design

The integration of computational (in silico) methods with traditional experimental lab work is a cornerstone of modern rational drug design, and it is being actively applied to the development of this compound derivatives. This synergistic approach accelerates the design-synthesize-test cycle and provides deeper insights into how these molecules function at a molecular level.

Molecular docking studies have been instrumental in understanding the interactions between these compounds and their biological targets. For example, in silico modeling was used to investigate how different N-phenylbenzofuran-2-carboxamide derivatives bind to Aβ42, suggesting that the orientation of the bicyclic benzofuran ring plays a critical role in determining whether the compound inhibits or accelerates aggregation. researchgate.net Similarly, docking studies were used to model the binding of 2-phenyl-benzofuran-3-carboxamide inhibitors within the active site of the S. aureus Sortase A enzyme, revealing that their binding pattern mimics that of the enzyme's natural substrate. researchgate.net

In some cases, computational tools are used predictively to guide the synthetic process. Researchers have used software to predict the biological activities and pharmacokinetic properties of new compounds before they are synthesized in the lab. rsc.org This in silico pre-screening helps to prioritize the most promising candidates for synthesis and testing, saving time and resources. rsc.org This integrated workflow, combining experimental synthesis and biological evaluation with computational modeling, is essential for the rational design of new, more effective therapeutic agents based on the this compound scaffold. researchgate.netmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing N-phenyl-1-benzofuran-2-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Benzofuran Formation : Start with benzo[b]furan-2-carboxylic acid (CAS 496-41-3) as a precursor, which can undergo functionalization at the C3 position via palladium-catalyzed C–H arylation .

Amide Coupling : React the carboxylic acid derivative with aniline derivatives using coupling agents like thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by transamidation with phenylamine .

Purification : Crystallization from acetonitrile or ethanol yields high-purity product (≥95%), validated by HPLC .

Basic: How is the structural conformation of this compound characterized?

Answer:

Key techniques include:

- X-ray Crystallography : Reveals planar amide conformations and dihedral angles between benzofuran and phenyl rings (e.g., ~9.7° deviation from coplanarity) .

- Spectroscopy :

Advanced: What strategies resolve contradictions in reported bioactivity data for benzofuran carboxamides?

Answer:

Discrepancies often arise from:

- Structural Analogues : Subtle substitutions (e.g., halogen vs. methoxy groups) alter pharmacokinetics. For example, 7-methoxy derivatives show enhanced metabolic stability compared to chloro-substituted analogues .

- Assay Conditions : Variations in cell-line sensitivity (e.g., IC₅₀ differences in MCF-7 vs. HeLa cells) require standardization of protocols .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition studies) .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Answer:

- Intermolecular Interactions : Weak C–H···O hydrogen bonds form helical chains along the [010] axis, affecting solubility and melting point (~388 K) .

- Planarity Effects : Non-coplanar phenyl and benzofuran rings reduce π-π stacking, lowering crystallinity but improving bioavailability .

Advanced: What methodological approaches optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening : Pd(OAc)₂/XPhos systems improve C–H arylation efficiency (yield: 65% → 82%) .

- Solvent Optimization : Acetonitrile outperforms DMF in transamidation steps due to reduced side reactions .

- Flow Chemistry : Continuous flow reactors enhance scalability, reducing reaction time by 40% .

Basic: What analytical techniques validate the purity of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .

- Mass Spectrometry : ESI-MS (m/z calc. 295.3; observed [M+H]⁺ 296.1) verifies molecular identity .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced: How do structure-activity relationship (SAR) studies guide the design of benzofuran carboxamide derivatives?

Answer:

Key modifications include:

- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by stabilizing ligand-receptor interactions .

- Amide Linkers : Replacing the carboxamide with sulfonamide groups alters selectivity for kinase targets .

- Heterocyclic Fusion : Incorporating piperazine rings (e.g., compound 31) improves blood-brain barrier penetration .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : AutoDock Vina models interactions with COX-2 (binding energy: −9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Topological polar surface area (TPSA < 90 Ų) correlates with oral bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

- Storage : Keep in amber vials at −20°C under argon to prevent degradation .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Answer:

- Dynamic Effects : Rotameric equilibria in NMR (e.g., broad singlet at δ 12.14 ppm for NH) are resolved using variable-temperature studies .

- X-ray Refinement : Hirshfeld surface analysis corrects for disordered solvent molecules in crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.